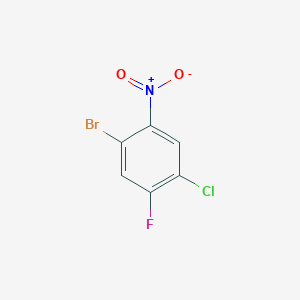

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Vue d'ensemble

Description

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through halogenation reactions using respective halogenating agents like bromine, chlorine, and fluorine gases or their compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro, bromine, and chlorine.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Amino Derivatives: From the reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for various chemical transformations.

Biology

In biological research, this compound is utilized in developing bioactive molecules that help study biological pathways and mechanisms. Its structure can enhance lipophilicity, affecting membrane permeability and interactions with biological systems.

Medicine

This compound acts as a precursor in synthesizing potential therapeutic agents targeting specific enzymes or receptors. The presence of the nitro group allows for further modifications that can enhance pharmacological activity.

Industrial Applications

This compound is also employed in producing specialty chemicals, dyes, and polymers. Its unique reactivity makes it valuable for creating materials with specific properties.

Research indicates that compounds similar to this compound exhibit antimicrobial activity . Studies have shown that halogenated nitrobenzenes can demonstrate significant activity against various bacterial strains.

Antimicrobial Studies

A comparative study found that derivatives of halogenated nitrobenzenes had minimum inhibitory concentrations (MICs) against bacterial strains ranging from 0.00195 to 0.0078 µg/mL, indicating potent antimicrobial properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro, bromine, and chlorine makes the benzene ring more susceptible to nucleophilic attack. The compound can form intermediates such as arenium ions during electrophilic aromatic substitution reactions, which then undergo further transformations to yield substituted products.

Comparaison Avec Des Composés Similaires

- 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene

- 1-Bromo-4-chloro-2-nitrobenzene

- 4-Bromo-1-fluoro-2-nitrobenzene

Comparison: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it valuable for specific synthetic applications.

Activité Biologique

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (C₆H₃BrClFNO₂) is an aromatic compound notable for its complex halogenated structure, which influences its chemical reactivity and biological activity. This article explores the biological properties of this compound, including its potential applications in pharmaceuticals and agrochemicals, as well as its toxicity profile.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the first position, a chlorine atom at the fourth position, a fluorine atom at the fifth position, and a nitro group at the second position of the benzene ring. This specific arrangement contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water) | 2.7 |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial and herbicidal properties. The presence of halogens and nitro groups is often associated with increased biological activity against various pathogens or pests. For instance, studies have shown that nitroaromatic compounds can inhibit bacterial growth and exhibit antifungal activity against Candida species .

Pharmaceutical Applications

This compound is being explored as an intermediate in the synthesis of pharmaceutical compounds. Similar halogenated compounds have been found to enhance drug potency and efficacy. For example, the trifluoromethyl group in related compounds has been shown to significantly increase the potency of drugs targeting serotonin uptake . The structural modifications introduced by halogenation can lead to improved pharmacokinetic properties, making these compounds suitable candidates for drug development.

Acute Toxicity Studies

The acute toxicity of this compound has been assessed in several animal studies. The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally to rats . Symptoms observed at lethal doses included tremors, weight loss, and respiratory distress.

| Study Type | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral Administration | 2,700 | Tremors, weight loss, respiratory issues |

| Inhalation Exposure | 18,000 | Lethargy, tremors, labored breathing |

Long-term Effects

While acute studies provide insight into immediate toxicity, long-term effects remain less understood. There is a need for further research to evaluate chronic exposure risks and potential carcinogenic effects associated with prolonged use or environmental exposure.

Case Studies and Research Findings

Recent studies have highlighted the importance of understanding the biological activity of halogenated compounds:

- Antifungal Activity : A study demonstrated that structurally similar compounds exhibited significant antifungal activity against clinical isolates of Candida species, with minimum inhibitory concentrations (MIC) ranging from 0.00195 to 0.0078 µg/mL .

- Pharmacological Potential : Investigations into the structure-activity relationship (SAR) of fluorinated compounds suggest that modifications can enhance bioavailability and therapeutic efficacy in drug design .

Propriétés

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDXAYILRNZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679531 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960000-93-5 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.